2,6-Dichloro-3-(difluoromethoxy)benzonitrile
CAS No.: 1807036-31-2
Cat. No.: VC2754601
Molecular Formula: C8H3Cl2F2NO
Molecular Weight: 238.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807036-31-2 |
|---|---|
| Molecular Formula | C8H3Cl2F2NO |
| Molecular Weight | 238.01 g/mol |
| IUPAC Name | 2,6-dichloro-3-(difluoromethoxy)benzonitrile |
| Standard InChI | InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-2,8H |
| Standard InChI Key | XBPDNUSCWQNTCN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1OC(F)F)Cl)C#N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1OC(F)F)Cl)C#N)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2,6-Dichloro-3-(difluoromethoxy)benzonitrile has the molecular formula C8H3Cl2F2NO. Its structure features:
-
A benzene ring as the core scaffold
-
Two chlorine atoms at positions 2 and 6
-
A difluoromethoxy group (OCHF2) at position 3
-
A nitrile group (C≡N)
This structure can be compared to 2,5-Dichloro-3-(difluoromethoxy)benzonitrile, which has the same molecular formula but with chlorine atoms at positions 2 and 5 instead of 2 and 6 . The specific arrangement of these functional groups creates a unique electronic environment that influences the compound's chemical behavior and potential biological activities.
The presence of electronegative halogen substituents (chlorine atoms and the fluorine atoms in the difluoromethoxy group) significantly affects the electron distribution across the aromatic ring, potentially enhancing the reactivity of the nitrile group and influencing intermolecular interactions.
Physical and Chemical Properties
Based on the properties of similar halogenated benzonitriles, the following physical and chemical properties can be estimated for 2,6-Dichloro-3-(difluoromethoxy)benzonitrile:
The electronegativity of the chlorine and fluorine atoms likely creates a distinct electronic profile that influences the compound's reactivity, stability, and interactions with biological systems. The difluoromethoxy group at position 3 would further modulate these properties, potentially enhancing the compound's lipophilicity and affecting its membrane permeability in biological systems.
Synthesis Methods
Sequential Functionalization Approach
One potential synthetic strategy would involve:
-
Starting with 2,6-dichlorobenzonitrile
-
Introducing the difluoromethoxy group at position 3 through appropriate functionalization reactions
-
This might involve initial hydroxylation at position 3
-
Followed by difluoromethylation of the resulting hydroxyl group
-
Cyanation of Pre-functionalized Benzene
An alternative approach could involve:
-
Beginning with a suitably substituted benzene derivative (e.g., 1,3-dichloro-2-(difluoromethoxy)benzene)
-
Introducing the nitrile group through cyanation reactions similar to those used for other benzonitrile syntheses
Cyanation Reactions
Based on documented methods for synthesizing related compounds such as 2,6-dichlorobenzonitrile, cyanation reactions typically involve:
-
Reaction of appropriately substituted halobenzenes with metal cyanides (e.g., sodium cyanide, copper cyanide)
-
Use of aprotic amides as solvents (e.g., N,N-dimethylformamide, dimethylsulfoxide)
-
Elevated temperatures (100-200°C)
-
Reaction times of 5-10 hours
For example, the synthesis of 2,6-dichlorobenzonitrile involves the reaction of 1,2-dichloro-3-nitrobenzene with sodium cyanide and copper chloride in dimethylformamide at elevated temperatures . A similar approach could potentially be adapted for the synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile, with appropriate modifications to accommodate the difluoromethoxy substituent.
Comparison with Structurally Related Compounds
Structural Analogues
This comparison highlights how subtle changes in substitution patterns can significantly affect a compound's properties and biological activities. The specific arrangement of substituents in 2,6-Dichloro-3-(difluoromethoxy)benzonitrile likely confers unique chemical and biological characteristics that distinguish it from these structural analogues.
Structure-Activity Relationships
The positioning of substituents on the benzene ring significantly affects the compound's properties and biological activities:
-
The 2,6-dichloro pattern creates a specific electronic environment around the nitrile group that influences its reactivity and interactions with biological targets
-
The difluoromethoxy group at position 3 contributes additional electronic effects and potential hydrogen bonding capabilities
-
The combination of these substitution patterns determines the three-dimensional shape of the molecule, which is crucial for its fit into enzyme binding sites
-
The balance of lipophilic (chlorine atoms, aromatic ring) and hydrophilic elements (nitrile, difluoromethoxy) influences pharmacokinetic properties such as absorption and distribution
Understanding these structure-activity relationships is essential for predicting the potential applications and biological activities of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile and for designing related compounds with optimized properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume